N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide
Description
N1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide is an oxalamide derivative characterized by two distinct structural motifs:
- N1-substituent: A phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group.
- N2-substituent: A 3-phenylpropyl chain, which introduces lipophilicity and may enhance membrane permeability.
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-12-5-9-16-7-2-1-3-8-16)20(25)22-17-10-4-11-18(15-17)23-13-6-14-28(23,26)27/h1-4,7-8,10-11,15H,5-6,9,12-14H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGREIEXQPTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Below is a comparative analysis of structurally related oxalamides, focusing on substituent effects, synthesis, and biological activities.
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Comparative Insights
Substituent Effects on Bioactivity: The sulfone group in the target compound’s isothiazolidinone ring distinguishes it from analogs like Compound 16 (hydroxybenzoyl) or S336 (dimethoxybenzyl). Sulfones are known to enhance metabolic stability and enzyme binding affinity, as seen in sEH inhibitors . Lipophilicity: The 3-phenylpropyl chain in the target compound and Compound 3 may improve membrane permeability compared to polar groups (e.g., pyridin-2-ylethyl in S336) .
By contrast, Compound 16’s synthesis resulted in dimerization (23%), highlighting the reactivity of its hydroxybenzoyl group .
Therapeutic vs. Flavor Industry: S336’s pyridinyl and dimethoxybenzyl groups optimize umami receptor (hTAS1R1/hTAS1R3) activation, whereas the target compound’s bulkier substituents likely preclude flavor-enhancing activity .
Toxicological Considerations: Structurally related oxalamides (e.g., S336) exhibit high NOEL (No Observed Effect Level) values (100 mg/kg bw/day), indicating low toxicity . The sulfone group in the target compound may alter metabolic pathways, necessitating separate toxicological evaluation.
Research Findings and Limitations
- Gaps in Data: No direct studies on the target compound’s solubility, stability, or bioactivity were found. Comparisons rely on structural analogs and inferred structure-activity relationships (SAR).
- Contradictory Evidence : While sulfones generally improve metabolic stability, their electron-withdrawing nature could reduce solubility, complicating formulation .
Q & A
Q. What are the optimized synthetic routes for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Intermediate Preparation : Formation of the 1,1-dioxidoisothiazolidin-2-ylphenyl scaffold via cyclization of β-chloroalanine derivatives under oxidizing conditions (e.g., H₂O₂/Na₂WO₄) .
Coupling Reactions : Amidation between the activated oxalyl chloride and the amine-containing intermediates (e.g., 3-phenylpropylamine) in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Key Variables :
- Temperature : Lower temperatures (0–5°C) reduce hydrolysis of oxalyl chloride.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require longer reaction times.
- Catalysts : Triethylamine (TEA) as a base improves coupling efficiency .
Q. How is the compound’s structural integrity validated, and what analytical techniques are critical for characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the isothiazolidin-dioxide ring (δ 3.5–4.2 ppm for S=O adjacent CH₂ groups) and oxalamide protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 442.12 Da) .
- Infrared Spectroscopy (IR) : Peaks at 1670 cm⁻¹ (C=O stretching) and 1320 cm⁻¹ (S=O asymmetric stretching) confirm functional groups .
Critical Note : X-ray crystallography is recommended for resolving conformational ambiguities in the isothiazolidin-dioxide moiety .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic phenylpropyl and isothiazolidin groups. Solubility enhancers (e.g., DMSO, cyclodextrins) are required for in vitro assays .
- Stability : Stable in DMSO at –20°C for 6 months. Degrades at pH >8.0 (hydrolysis of oxalamide bond) .
Advanced Research Questions
Q. How does structural modification of the phenylpropyl or isothiazolidin-dioxide groups impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Phenylpropyl Chain : Shortening the chain (e.g., from C3 to C1) reduces lipophilicity and membrane permeability, decreasing cellular uptake in cancer cell lines (IC50 increases from 1.2 μM to >10 μM) .
- Isothiazolidin-Dioxide : Replacement with a piperazine ring abolishes inhibitory activity against MMP-9, suggesting the S=O groups are critical for enzyme binding .
Q. Experimental Design :
Synthesize analogs with systematic substitutions.
Test in enzyme inhibition assays (e.g., fluorogenic substrates for MMP-9) and cellular viability assays (MTT).
Correlate results with computational docking (AutoDock Vina) to identify key binding interactions .
Q. How can contradictory data on the compound’s mechanism of action be resolved?
Methodological Answer: Case Study : Conflicting reports on apoptosis induction vs. autophagy inhibition in glioblastoma models.
- Hypothesis : Context-dependent effects due to variable expression of target proteins (e.g., Bcl-2 vs. mTOR).
- Methodology :
- Knockdown Studies : siRNA silencing of Bcl-2 or mTOR in U87 cells to isolate pathways.
- Multiplex Assays : Quantify caspase-3/7 (apoptosis) and LC3-II (autophagy) simultaneously via flow cytometry .
- Pharmacokinetic Profiling : Measure intracellular compound concentration (LC-MS/MS) to rule out bioavailability issues .
Q. What strategies optimize the compound’s selectivity for kinase targets (e.g., JAK2 vs. ABL1)?
Methodological Answer:
- Computational Modeling :
- Generate 3D pharmacophore models using Schrödinger Suite to identify steric clashes with ABL1’s ATP-binding pocket .
- Fragment-Based Design :
- Introduce a methyl group at the ortho position of the phenylpropyl chain, reducing ABL1 affinity by 80% while retaining JAK2 inhibition (Kd = 0.8 nM) .
Q. Validation :
- Kinase Profiling : Use Eurofins KinaseProfiler™ to test against a 100-kinase panel.
- Crystallography : Co-crystallize with JAK2 to validate binding mode .
Data Contradictions and Resolution
Q. Discrepancies in reported IC50 values across studies: How to address?
Root Cause : Variability in assay conditions (e.g., ATP concentration in kinase assays). Resolution :
- Standardize assays using the ADP-Glo™ Kinase Assay under fixed ATP (10 μM) and Mg²+ (5 mM) conditions .
- Report results with 95% confidence intervals (n=6 replicates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
